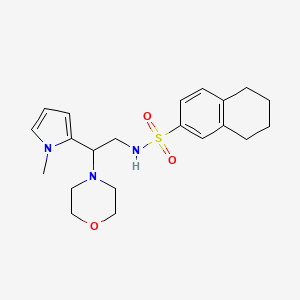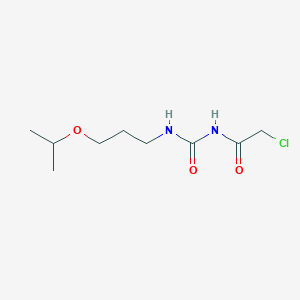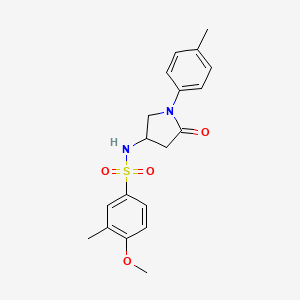
4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MMPO and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antiviral Applications
This compound, due to its indole derivative structure, may exhibit significant antiviral activities. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus with notable selectivity and potency . The presence of the indole nucleus, which is known for its biological activity, could potentially make this compound a candidate for further antiviral drug development.
Anti-inflammatory Properties
Indole derivatives are also recognized for their anti-inflammatory properties. The structural features of 4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide suggest that it could be explored for its efficacy in reducing inflammation, possibly by inhibiting key inflammatory pathways or molecules .
Anticancer Potential
The indole nucleus is a common feature in many synthetic drug molecules with anticancer activities. The compound could be investigated for its ability to bind with high affinity to cancer cell receptors or to interfere with cancer cell signaling and proliferation .
Antioxidant Activity
Oxidative stress is implicated in various diseases, and antioxidants are crucial in mitigating these effects. Indole derivatives have shown potential as antioxidants, and thus, this compound could be researched for its ability to neutralize reactive oxygen species and protect against cellular damage .
Antimicrobial Efficacy
The antimicrobial activity of indole derivatives is well-documented. This compound could be studied for its effectiveness against a range of bacterial and fungal pathogens, which could lead to new treatments for infectious diseases .
Neuroprotective Effects
Indole derivatives have been associated with neuroprotective effects, possibly through the inhibition of enzymes like acetylcholinesterase. Research into the neuroprotective potential of 4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide could provide insights into new therapies for neurodegenerative disorders .
Antidiabetic Activity
Some indole derivatives have shown promise in the treatment of diabetes. This compound could be evaluated for its potential to modulate blood glucose levels or enhance insulin sensitivity .
Antitubercular Properties
Given the ongoing need for new antitubercular agents, the structural attributes of this compound make it a candidate for screening against Mycobacterium tuberculosis. Indole derivatives have been used in docking studies for anti-tubercular activity, suggesting a possible application for this compound as well .
Mecanismo De Acción
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities .
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-4-6-16(7-5-13)21-12-15(11-19(21)22)20-26(23,24)17-8-9-18(25-3)14(2)10-17/h4-10,15,20H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIFIDAAIQKEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

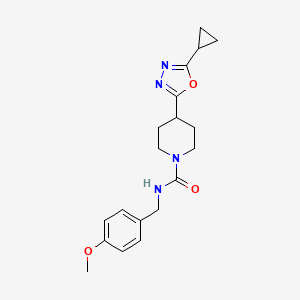


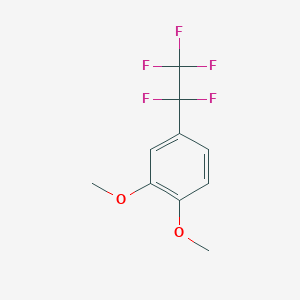

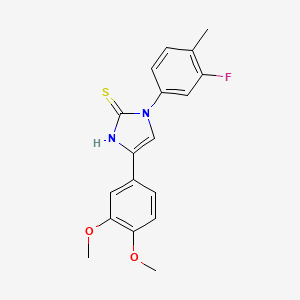
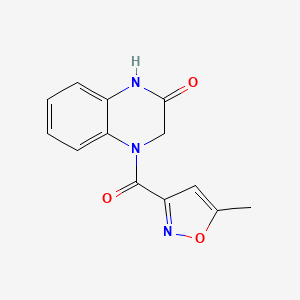
![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757958.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2757959.png)

![N,N'-bis[3-(1,3-benzothiazol-2-yl)phenyl]decanediamide](/img/structure/B2757961.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2757962.png)
